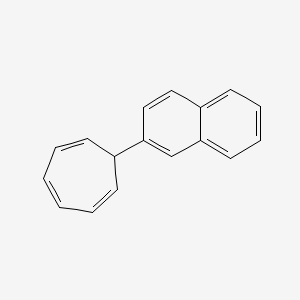
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene is an organic compound that features a unique structure combining a cycloheptatriene ring with a naphthalene moiety
準備方法
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with naphthalene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation or photochemical reactions to achieve higher yields and purity.
化学反応の分析
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, especially on the naphthalene ring, using reagents such as bromine or nitric acid. These reactions lead to the formation of halogenated or nitrated products.
科学的研究の応用
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its conjugated system allows it to participate in electron transfer reactions, making it useful in redox processes.
類似化合物との比較
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be compared to similar compounds such as tropone and tropolone. These compounds share the cycloheptatriene ring but differ in their functional groups and overall reactivity. Tropone, for example, has a ketone group, while tropolone has an additional hydroxyl group. The presence of the naphthalene moiety in this compound adds to its uniqueness and expands its range of applications.
特性
CAS番号 |
38287-45-5 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC名 |
2-cyclohepta-2,4,6-trien-1-ylnaphthalene |
InChI |
InChI=1S/C17H14/c1-2-4-8-14(7-3-1)17-12-11-15-9-5-6-10-16(15)13-17/h1-14H |
InChIキー |
DGHIDQCLDWAGNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC(C=C1)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


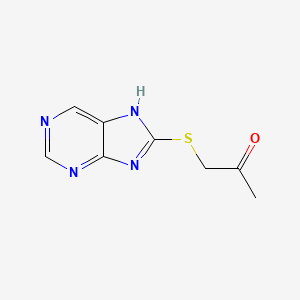
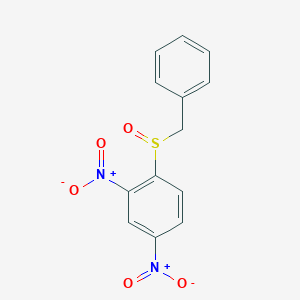
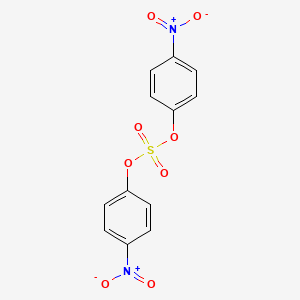
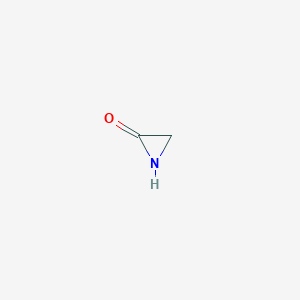
![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
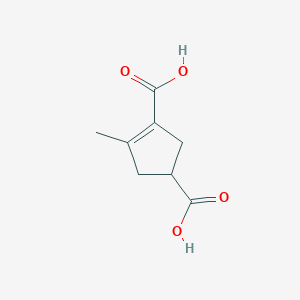

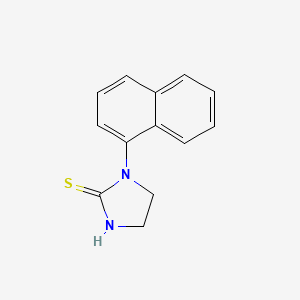
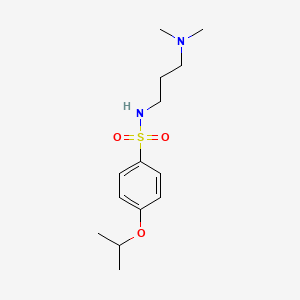
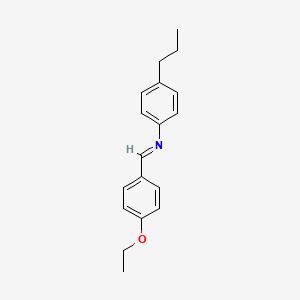
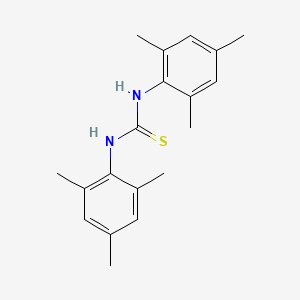
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)


